molecular formula C12H14N4O3S2 B2810396 (3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone CAS No. 2034379-34-3

(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone

Cat. No. B2810396
CAS RN: 2034379-34-3
M. Wt: 326.39
InChI Key: GZXPJYRNYJWBTD-UHFFFAOYSA-N
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Description

(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone is a useful research compound. Its molecular formula is C12H14N4O3S2 and its molecular weight is 326.39. The purity is usually 95%.
BenchChem offers high-quality (3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

These properties suggest that compound 7c holds promise for fabricating materials with excellent NLO behavior, which could find applications in optical devices and communication systems.

Photocatalysis

While not directly studied for this compound, related 1,2,4-triazole derivatives have shown excellent photocatalytic capabilities . Considering its structural similarity, it’s plausible that our compound could also exhibit efficient photocatalysis. Further research is warranted to explore its potential in degrading organic pollutants or dye molecules.

Antifungal Activity

Although not specifically investigated for this compound, related 1,2,4-triazole derivatives have demonstrated antifungal properties . Our compound’s structural features suggest that it might exhibit similar bioactivity against fungal pathogens. Experimental validation would be necessary to confirm its efficacy.

Scaffold for Drug Design

Triazoles serve as versatile scaffolds in medicinal chemistry. Researchers have utilized 1,2,4-triazole-containing compounds as building blocks for drug design . Our compound’s unique structure could inspire the development of novel pharmaceutical agents targeting specific diseases.

Exploration of nonlinear optical properties of 4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide based derivatives: experimental and DFT approach Four Co(ii) coordination polymers based on 4,4′-(1H-1,2,4-triazol-1-yl) … Strategies for synthesis of 1,2,4-triazole-containing scaffolds using 3 … A quantitative structure-activity relationship study of antifungal …

properties

IUPAC Name

(4-methylthiophen-2-yl)-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3S2/c1-8-3-10(20-6-8)11(17)16-4-9(5-16)21(18,19)12-14-13-7-15(12)2/h3,6-7,9H,4-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZXPJYRNYJWBTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)N2CC(C2)S(=O)(=O)C3=NN=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone

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